![molecular formula C15H6BrClN2O2 B14329352 6-Bromo-10-chloro-5H-pyrido[3,2-a]phenoxazin-5-one CAS No. 105855-29-6](/img/structure/B14329352.png)
6-Bromo-10-chloro-5H-pyrido[3,2-a]phenoxazin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-10-chloro-5H-pyrido[3,2-a]phenoxazin-5-one is a heterocyclic compound that belongs to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy
Preparation Methods
The synthesis of 6-Bromo-10-chloro-5H-pyrido[3,2-a]phenoxazin-5-one typically involves a condensation reaction. One reported method involves the reaction between 6,7-dibromo-5,8-dioxoquinoline and 2-amino-3-hydroxypyridine in an ethanol/benzene medium in the presence of potassium acetate at room temperature . This method provides a straightforward route to the desired compound with good yields.
Chemical Reactions Analysis
6-Bromo-10-chloro-5H-pyrido[3,2-a]phenoxazin-5-one can undergo various chemical reactions, including:
Scientific Research Applications
6-Bromo-10-chloro-5H-pyrido[3,2-a]phenoxazin-5-one has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent.
Material Science: Phenoxazine derivatives, including this compound, are used in the development of organic light-emitting diodes and dye-sensitized solar cells.
Biological Research: The compound’s ability to intercalate with DNA makes it useful in studying DNA interactions and developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 6-Bromo-10-chloro-5H-pyrido[3,2-a]phenoxazin-5-one involves its ability to intercalate with DNA. This intercalation disrupts the DNA structure, inhibiting the replication and transcription processes, which leads to cell death. The compound targets specific molecular pathways involved in cancer cell proliferation, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
6-Bromo-10-chloro-5H-pyrido[3,2-a]phenoxazin-5-one can be compared with other phenoxazine derivatives such as:
Actinomycin D: Contains a phenoxazine moiety and functions as both an antibiotic and anticancer agent.
6-Chloro-benzo[a]phenoxazin-5-one: Another phenoxazine derivative with similar structural features but different substituents.
The uniqueness of this compound lies in its specific halogen substitutions, which confer distinct chemical and biological properties.
Properties
CAS No. |
105855-29-6 |
|---|---|
Molecular Formula |
C15H6BrClN2O2 |
Molecular Weight |
361.57 g/mol |
IUPAC Name |
6-bromo-10-chloropyrido[3,2-a]phenoxazin-5-one |
InChI |
InChI=1S/C15H6BrClN2O2/c16-11-14(20)12-8(2-1-5-18-12)13-15(11)21-10-4-3-7(17)6-9(10)19-13/h1-6H |
InChI Key |
AFNULMIFUAFCBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)C(=C3C2=NC4=C(O3)C=CC(=C4)Cl)Br)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


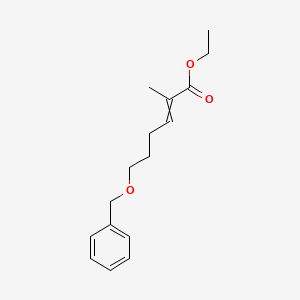
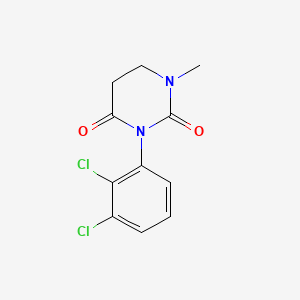
![N'-[[4-(dimethylamino)phenyl]methyl]pyridine-4-carbohydrazide](/img/structure/B14329286.png)
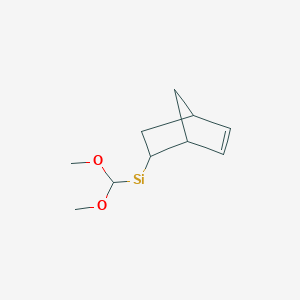
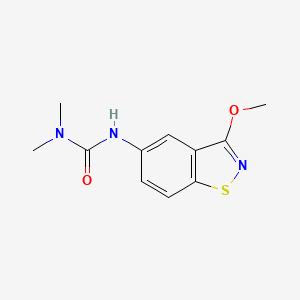
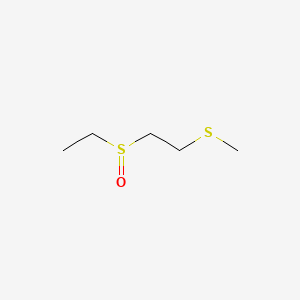
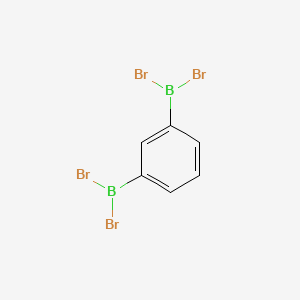
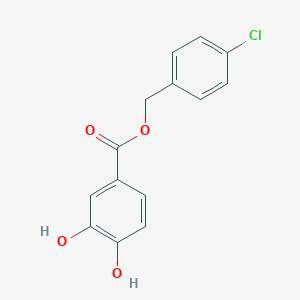

phosphoryl}oxy)benzoate](/img/structure/B14329330.png)
![Urea, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-N'-phenyl-](/img/structure/B14329338.png)
![1-[(Propan-2-yl)oxy]-3-sulfanylpropan-2-ol](/img/structure/B14329351.png)
![3-[4-(Dimethylamino)phenoxy]propanenitrile](/img/structure/B14329353.png)
![N-Methyl-N-[1-(methylsulfanyl)prop-1-en-1-yl]aniline](/img/structure/B14329354.png)
